2-(Sulfamoylmethyl)benzamide can be synthesized through various chemical reactions involving benzamide and sulfamoyl chlorides or other sulfonamide precursors. It belongs to the class of amides, specifically sulfonamides, which are characterized by the presence of a sulfonyl group (SO2) attached to nitrogen.
The synthesis of 2-(Sulfamoylmethyl)benzamide typically involves the following steps:
2-(Sulfamoylmethyl)benzamide can participate in various chemical reactions due to its functional groups. Some notable reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 2-(Sulfamoylmethyl)benzamide often involves inhibition of specific enzymes or receptors in biological systems. For instance, sulfonamide derivatives are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making such compounds valuable as antimicrobial agents.
The physical properties of 2-(Sulfamoylmethyl)benzamide include:
The chemical properties involve its reactivity due to the presence of both amide and sulfonamide functional groups, allowing it to engage in various chemical transformations.
2-(Sulfamoylmethyl)benzamide has several potential applications in scientific research and pharmaceuticals:
The synthetic incorporation of the sulfamoyl moiety into benzamide scaffolds emerged prominently in the early 2000s, driven by targeted drug discovery efforts. Initial research focused on exploiting this chemotype for selective modulation of the endocannabinoid system, particularly cannabinoid receptor type 2 (CB2). Lambeng and colleagues (2007) pioneered arylsulfonamide derivatives as CB1 receptor ligands, establishing foundational structure-activity relationship principles [1] . This work catalyzed extensive medicinal chemistry campaigns, exemplified by the optimization of sulfamoyl benzamides to improve CB2 selectivity and metabolic stability. Key innovations included strategic substitutions on the benzamide core and xylene modifications, which significantly enhanced in vitro metabolic stability while maintaining nanomolar receptor affinity (Ki = 3-4 nM for CB1/CB2) [1]. Concurrently, research expanded into nucleotide metabolism targeting, with sulfamoyl benzamides identified as potent inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes critical in purinergic signaling [4]. The 2023 identification of N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide as a submicromolar h-NTPDase inhibitor (IC50 = 2.88 ± 0.13 μM against h-NTPDase1) demonstrated the scaffold's versatility beyond receptor agonism [4].
Table 1: Historical Development Timeline of Sulfamoyl Benzamide Derivatives
Year | Key Advancement | Biological Target | Significance |
---|---|---|---|
2004 | Initial patent filing for sulfamoyl benzamides | CB receptors | Established core scaffold for cannabinoid modulation |
2007 | Discovery of QMPSB as CB1/CB2 agonist | CB1/CB2 receptors | Demonstrated arylsulfonamide cannabinoid activity (Ki=3-4nM) |
2009 | Metabolic stability optimization (xylene derivatives) | CB2 receptor | Improved microsomal stability while retaining selectivity |
2022 | Identification as MrgX1 allosteric modulators | Mas-related GPCR (MrgX1) | Revealed non-opioid pain target application |
2023 | Development of h-NTPDase inhibitors | h-NTPDase1/2/3/8 isoforms | Achieved submicromolar inhibition (IC50=0.28-2.88μM) |
The molecular architecture of 2-(sulfamoylmethyl)benzamide integrates two pharmaceutically privileged motifs that confer distinct physicochemical and target interaction properties:
Sulfamoyl Group (-SO2NH2): This strongly polar moiety enhances water solubility through hydrogen-bond donation/acceptation capacity. Its tetrahedral geometry permits versatile binding orientations with biological targets, particularly nucleotide-binding enzymes where it mimics phosphate groups. The sulfonamide nitrogen’s acidity (pKa ≈ 10-11) facilitates ionic interactions with basic residues in enzyme active sites, as observed in h-NTPDase inhibition where it coordinates with catalytic zinc ions or arginine residues [4]. Electronic effects from ortho-positioned substituents significantly modulate this group’s hydrogen-bonding capacity, as demonstrated by potency variations in h-NTPDase inhibitors when chlorine occupies the C4 position [4] [8].
Benzamide Core: The planar benzene ring provides a rigid platform for substituent display, while the amide linkage introduces conformational restraint and additional hydrogen-bonding vectors. Ortho-substitution on the benzamide (specifically the sulfamoylmethyl group) induces steric congestion that influences overall molecular topology. This positioning forces the sulfamoyl moiety out of plane, creating a three-dimensionality atypical of flat benzamides. X-ray crystallography of analogs like 3-(sulfamoylmethyl)-1,2-benzisoxazole confirms this distortion enhances target discrimination by preventing engagement with off-target receptors [8]. The benzamide carbonyl participates in key hydrogen bonds with protein backbone atoms, as validated by molecular docking studies of h-NTPDase inhibitors where it anchors the ligand to Thr218 and Asn245 residues [4].
Table 2: Molecular Descriptor Comparison of Key Substituent Effects
Structural Element | Hydrogen-Bond Capacity | Electrostatic Contribution | Conformational Impact |
---|---|---|---|
Sulfamoyl group (-SO2NH2) | Dual donor/acceptor | Strong dipole (σ = 2.0-2.5) | Flexible rotation (20-30° barrier) |
Benzamide carbonyl | Single acceptor | Moderate dipole (σ = 1.5) | Planar with ring (≤10° deviation) |
Ortho-chlorine substituent | None | σ-Withdrawing (σₘ = 0.37) | Minimal steric influence |
Morpholine carboxamide | Single acceptor | Weak dipole (σ = 0.5) | Chair conformation (fixed geometry) |
The strategic integration of sulfamoyl and benzamide functionalities enables precise targeting of enzymes governing nucleotide homeostasis and G-protein-coupled receptors (GPCRs):
Ectonucleotidase Inhibition: Sulfamoyl benzamides exhibit isoform-selective inhibition against h-NTPDases, which regulate extracellular ATP/ADP/AMP conversion. Compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) potently inhibits h-NTPDase1 (IC50 = 2.88 ± 0.13 μM) by occupying the enzyme’s nucleoside diphosphate binding site, with the sulfamoyl group mimicking the phosphate’s electrostatic properties [4]. Similarly, 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) selectively blocks h-NTPDase8 (IC50 = 0.28 ± 0.07 μM), attributable to cyclopropyl-induced hydrophobic packing near the catalytic domain. These inhibitors modulate purinergic signaling cascades implicated in thrombosis, inflammation, and cancer progression [4] [6].
GPCR Modulation: The scaffold demonstrates polypharmacology across GPCR families. In cannabinoid receptors, QMPSB (8-quinolinyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate) acts as a full CB1/CB2 agonist (Ki = 3-4 nM) via sulfonamide coordination with Ser7.36 and Lys3.28 residues [1] . For MrgX1 – a target for non-opioid pain management – 2-sulfonamidebenzamides like ML382 function as positive allosteric modulators (PAMs). Halogen substitutions on the benzamide phenyl ring enhance MrgX1 potency 8-fold by engaging hydrophobic subpockets, though metabolic instability limited early analogs to intrathecal administration [2].
Nucleotide Metabolism Proteins: Beyond membrane-bound enzymes, the scaffold interacts with intracellular nucleotide metabolism regulators. Molecular modeling predicts binding to SAMHD1’s allosteric dGTP-binding site and NUDIX hydrolases’ nucleotide-diphosphate binding pockets, suggesting potential for cancer therapy through dNTP pool modulation [6]. Though direct data on 2-(sulfamoylmethyl)benzamide is limited, structural analogs demonstrate inhibition of deoxynucleoside triphosphohydrolase activity, disrupting DNA repair in malignant cells [3] [6].
Table 3: Primary Biological Targets and Inhibitory Potency
Target Class | Specific Target | Exemplary Compound | Potency (IC50/Ki) | Therapeutic Implication |
---|---|---|---|---|
Ectonucleotidases | h-NTPDase1 | 3i | 2.88 ± 0.13 μM | Anti-thrombotic/anti-cancer |
h-NTPDase8 | 2d | 0.28 ± 0.07 μM | Immunomodulation | |
Cannabinoid Receptors | CB1 | QMPSB | 3 nM (Ki) | Neuroinflammation modulation |
CB2 | Xylene sulfonamide derivatives | 4 nM (Ki) | Anti-inflammatory/analgesic | |
Mrg receptors | MrgX1 | ML382 derivatives | ~8-fold PAM potentiation | Non-opioid chronic pain relief |
NUDIX hydrolases | MTH1 | Structural analogs | Predicted sub-μM | Cancer therapy adjuvant |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9